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Compound of Interest

Compound Name: 2-Amino-5-bromopyridine

Cat. No.: B118841 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract
2-Amino-5-bromopyridine is a critical building block in organic synthesis, particularly for the

development of pharmaceutical and agrochemical compounds.[1][2] Its structure, featuring

both a reactive bromine atom and an amino group, allows for diverse chemical modifications,

making it a valuable intermediate in creating complex heterocyclic systems.[2] This document

provides detailed, step-by-step protocols for the synthesis of 2-Amino-5-bromopyridine, a

summary of quantitative data for different synthetic routes, and a workflow diagram to guide

researchers.

Synthesis Protocols
Two primary methods for the synthesis of 2-Amino-5-bromopyridine from 2-aminopyridine are

detailed below. The first is a classic, high-yield method using liquid bromine, and the second

employs a safer, solid brominating agent.

Protocol 1: Bromination of 2-Aminopyridine using Bromine in Acetic Acid

This protocol is adapted from a well-established procedure in Organic Syntheses, known for its

reliability and high yield.[3]
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Caution: This procedure involves bromine, which is toxic and volatile, and should be performed

in a well-ventilated chemical fume hood.[3]

Materials:

2-Aminopyridine (3.0 moles, 282 g)

Glacial Acetic Acid (800 mL total)

Bromine (3.0 moles, 480 g or 154 mL)

Petroleum Ether (b.p. 60–80 °C)

2 L three-necked flask, mechanical stirrer, dropping funnel, condenser, ice bath

Procedure:

Reaction Setup: In a 2 L three-necked flask equipped with a stirrer, dropping funnel, and

condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of glacial acetic acid.[3]

Bromine Addition: Cool the solution to below 20°C using an ice bath. While stirring

vigorously, add a solution of 480 g (3.0 moles) of bromine dissolved in 300 mL of acetic acid

dropwise over a period of 1 hour.[3]

Precipitation and Filtration: After the addition is complete, continue stirring for a short period.

The product, contaminated with some 2-amino-3,5-dibromopyridine, will precipitate. Collect

the solid by filtration.[3]

Washing: Wash the filtered solid with water until the washings are free of ionic bromide

(tested with silver nitrate solution). Dry the product at 110°C.[3]

Purification: To remove the 2-amino-3,5-dibromopyridine byproduct, wash the dried product

with three 500 mL portions of hot petroleum ether (b.p. 60–80°C).[3]

Final Product: The resulting 2-amino-5-bromopyridine has a melting point of 132–135°C

and is sufficiently pure for most subsequent applications. The yield is typically between 320–

347 g.[3] For higher purity, the product can be recrystallized from benzene to yield colorless

prisms with a melting point of 137°C.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV5P0346
http://www.orgsyn.org/demo.aspx?prep=CV5P0346
http://www.orgsyn.org/demo.aspx?prep=CV5P0346
http://www.orgsyn.org/demo.aspx?prep=CV5P0346
http://www.orgsyn.org/demo.aspx?prep=CV5P0346
http://www.orgsyn.org/demo.aspx?prep=CV5P0346
https://www.benchchem.com/product/b118841?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV5P0346
http://www.orgsyn.org/demo.aspx?prep=CV5P0346
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Bromination of 2-Aminopyridine using Phenyltrimethylammonium Tribromide (PTT)

This method offers a safer alternative by using a stable, solid brominating agent, avoiding the

handling of liquid bromine and reducing the formation of byproducts.[4][5]

Materials:

2-Aminopyridine (0.1 mol, 9.4 g)

Phenyltrimethylammonium Tribromide (PTT) (0.1 mol, 37.6 g)

Chloroform or Dichloromethane (300 mL)

Saturated Sodium Chloride Solution

Anhydrous Sodium Sulfate

Benzene (for recrystallization)

1 L three-necked flask, mechanical stirrer, thermometer

Procedure:

Reaction Setup: Add 9.4 g (0.1 mol) of 2-aminopyridine, 37.6 g (0.1 mol) of

Phenyltrimethylammonium Tribromide, and 300 mL of chloroform to a 1 L three-necked flask

equipped with a mechanical stirrer and thermometer.[4][5]

Reaction: Stir the mixture at a constant temperature between 25-30°C for 2 hours.[4][5]

Workup: After the reaction period, transfer the mixture to a separatory funnel and wash it with

40 mL of saturated sodium chloride solution. The organic layer is the lower layer.[5]

Extraction: Separate the organic layer and wash it again with 20 mL of water two to three

times.[5]

Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and

remove the chloroform by rotary evaporation to obtain an oily residue.[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://patents.google.com/patent/CN109748864A/en
https://eureka.patsnap.com/patent-CN111057000A
https://patents.google.com/patent/CN109748864A/en
https://eureka.patsnap.com/patent-CN111057000A
https://patents.google.com/patent/CN109748864A/en
https://eureka.patsnap.com/patent-CN111057000A
https://eureka.patsnap.com/patent-CN111057000A
https://eureka.patsnap.com/patent-CN111057000A
https://eureka.patsnap.com/patent-CN111057000A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Cool the residue in an ice-water bath and add water to precipitate the solid

crude product. Collect the solid and recrystallize it from benzene. Filter and dry the final

product.[5] The expected yield of the yellow solid is approximately 75-81%.[4][5]

Data Presentation: Comparison of Synthesis
Methods
The following table summarizes the quantitative data for various synthetic routes to 2-Amino-5-
bromopyridine.

Parameter
Method 1: Br₂
in Acetic
Acid[3]

Method 2: PTT
in
Chloroform[5]

Method 3: NBS
in Acetone[6]

Method 4:
Reduction of
5-bromo-2-
nitropyridine[7
]

Starting Material 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine
5-Bromo-2-

nitropyridine

Brominating

Agent
Bromine (Br₂)

Phenyltrimethyla

mmonium

Tribromide (PTT)

N-

Bromosuccinimid

e (NBS)

N/A

Molar Ratio

(Reagent:Start)
1:1 1:1 1:1 N/A

Solvent Acetic Acid Chloroform Acetone
Acetonitrile /

Water

Temperature < 20°C 25-30°C -8°C to RT 50°C

Reaction Time
~1 hour

(addition)
2 hours 3 hours 24 hours

Reported Yield 81-86% 75-81% 95% 99%

Melting Point

(°C)

132-135 (crude),

137 (pure)
Not specified Not specified Not specified
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Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of 2-Amino-5-
bromopyridine from 2-aminopyridine.

Reaction Step

Workup & Isolation Purification

2-Aminopyridine
+ Solvent

Stirring at
Controlled Temperature

Brominating Agent
(e.g., Br₂, PTT, NBS) Slow Addition

Quenching / WashingReaction Mixture Filtration / Extraction Drying
Crude Solid / Organic Layer Solvent Wash

(e.g., Pet. Ether)

Recrystallization
(e.g., Benzene)

Optional

Pure 2-Amino-5-bromopyridine

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-Amino-5-bromopyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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